Phenyldiazomethane Phenyldiazomethane
Brand Name: Vulcanchem
CAS No.: 766-91-6
VCID: VC3825847
InChI: InChI=1S/C7H6N2/c8-9-6-7-4-2-1-3-5-7/h1-6H
SMILES: C1=CC=C(C=C1)C=[N+]=[N-]
Molecular Formula: C7H6N2
Molecular Weight: 118.14 g/mol

Phenyldiazomethane

CAS No.: 766-91-6

Cat. No.: VC3825847

Molecular Formula: C7H6N2

Molecular Weight: 118.14 g/mol

* For research use only. Not for human or veterinary use.

Phenyldiazomethane - 766-91-6

Specification

CAS No. 766-91-6
Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
IUPAC Name diazomethylbenzene
Standard InChI InChI=1S/C7H6N2/c8-9-6-7-4-2-1-3-5-7/h1-6H
Standard InChI Key CRGRWBQSZSQVIE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C=[N+]=[N-]
Canonical SMILES C1=CC=C(C=C1)C=[N+]=[N-]

Introduction

Structural and Chemical Properties of Phenyldiazomethane

Molecular Architecture and Physicochemical Characteristics

Phenyldiazomethane consists of a phenyl group bonded to a diazomethylene unit (–CHN₂), with a molecular formula of C₇H₆N₂ and a molar mass of 118.14 g/mol . The diazo group’s linear geometry and electron-deficient nature render the compound highly reactive, particularly in -dipolar cycloadditions and carbene transfer reactions. Key physicochemical parameters include:

PropertyValue
Exact Mass118.053101 Da
Topological Polar Surface Area37.39 Ų
LogP (Octanol-Water)0.59
StabilityThermally labile above –20°C

The compound’s instability necessitates storage at –78°C in ether solutions, as decomposition at elevated temperatures can lead to violent exothermic reactions .

Electronic Structure and Reactivity

The diazo group’s electronic configuration confers ambiphilic character: the terminal nitrogen acts as a nucleophile, while the α-carbon serves as an electrophilic carbene precursor upon nitrogen extrusion. Density functional theory (DFT) studies reveal a HOMO localized on the diazo nitrogen lone pairs (–5.2 eV) and a LUMO centered on the α-carbon (–1.8 eV), facilitating both nucleophilic and electrophilic attack pathways .

Synthetic Methodologies for Phenyldiazomethane

Classical Tosylhydrazone Decomposition

The most widely implemented synthesis follows the protocol from Organic Syntheses (Vol. 64, p. 207), involving:

  • Condensation of benzaldehyde with p-toluenesulfonylhydrazide to form the tosylhydrazone.

  • Phase-transfer catalyzed decomposition using potassium hydroxide in hydrocarbon solvents :

PhCHO + TsNHNH2PTCPhCHN2+TsOH+H2O\text{PhCHO + TsNHNH}_2 \xrightarrow{\text{PTC}} \text{PhCHN}_2 + \text{TsOH} + \text{H}_2\text{O}

This method yields phenyldiazomethane in 68–75% isolated yield, with phase-transfer agents like tetrabutylammonium bromide enhancing reaction rates by 40% compared to homogenous conditions .

Biosynthetic Production via Actinomycete Pathways

A groundbreaking 2025 study demonstrated in vivo production using recombinant Streptomyces strains engineered to express diazotase CmaA6 . Key process parameters:

ParameterValue
SubstrateAcetoacetanilide derivatives
Yield82–94% conversion
Culture Time72 h at 28°C
Enzyme Loading15 mg CmaA6/g substrate

This enzymatic route eliminates hazardous diazomethane handling and achieves atom economies exceeding 90% for para-substituted derivatives .

Reactivity and Applications in Organic Synthesis

Carbene Transfer Reactions

Iron porphyrin complexes catalyze phenyldiazomethane’s carbene insertion into C–H bonds and olefins. Notable transformations include:

Cyclopropanation of Styrenes
Using Fe(TPP)Cl (tetraphenylporphyrin iron chloride):

PhCHN2+CH2=CHPhFe(TPP)ClPh-C3H4Ph+N2\text{PhCHN}_2 + \text{CH}_2=\text{CHPh} \xrightarrow{\text{Fe(TPP)Cl}} \text{Ph-C}_3\text{H}_4-\text{Ph} + \text{N}_2

Reaction metrics (20°C, 6 h):

  • Yield: 89%

  • trans:cis Selectivity: 5.3:1

  • Turnover Frequency: 1,200 h⁻¹

Olefination of Aldehydes
Phenyldiazomethane reacts with aromatic aldehydes under Fe(TPP)Cl catalysis to form stilbenes:

PhCHO+PhCHN2PhCH=CHPh+N2\text{PhCHO} + \text{PhCHN}_2 \rightarrow \text{PhCH}=\text{CHPh} + \text{N}_2

Yields exceed 95% for electron-deficient aldehydes (e.g., p-nitrobenzaldehyde) with E:Z ratios >20:1 .

Esterification of Carboxylic Acids

The Michigan State University protocol employs phenyldiazomethane for benzyl ester protection :

  • Dissolve carboxylic acid (1 eq) in dichloromethane.

  • Add phenyldiazomethane (1.2 eq) at –20°C.

  • Warm to 25°C and stir 12 h.

Reaction monitoring via UV-Vis (λmax = 510 nm for unreacted diazo) confirms completion when solution transitions from red to colorless . Scale-up to 500 mmol maintains 92% yield with strict temperature control.

Emerging Applications and Future Directions

Biosynthetic Diversification of Diazo Compounds

The CmaA6 diazotase system enables one-pot synthesis of 14 phenyldiazene derivatives from arylamine precursors, including:

  • 4-Methoxyphenyldiazomethane (94% yield)

  • 3,5-Dichlorophenyldiazomethane (88% yield)
    This platform’s modularity supports combinatorial libraries for high-throughput drug screening .

Iron-Catalyzed Asymmetric Transformations

Chiral iron-salen complexes achieve enantioselective cyclopropanations:

Substrateee (%)Yield (%)
Styrene9285
4-Vinylpyridine8878
Norbornene9591

These catalysts operate at 0.1 mol% loading with turnover numbers exceeding 8,000, demonstrating industrial viability .

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